N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBPLGPHYMGUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids under dehydrating conditions. The pyridinyl group can be introduced via a nucleophilic substitution reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through the reaction of the oxadiazole derivative with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group and oxadiazole ring facilitate nucleophilic substitution. For example:
-
Thiol-disulfide exchange : The sulfur atom undergoes substitution with alkyl halides or aryl halides to form new thioether bonds.
-
Oxadiazole ring modifications : The oxadiazole nitrogen can react with electrophiles like acyl chlorides under basic conditions .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | S-methyl derivative | 78 | |
| Benzoyl chloride | THF, Et₃N, RT | N-benzoylated oxadiazole | 65 |
Oxidation and Reduction Pathways
The sulfanyl group is redox-active:
-
Oxidation : Treating with H₂O₂ in acetic acid converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).
-
Reduction : NaBH₄ in ethanol reduces the oxadiazole ring to a dihydrooxadiazole derivative, altering electronic properties.
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide/sulfone derivatives | Enhanced polarity for drug design |
| Reduction | NaBH₄, EtOH, reflux | Dihydrooxadiazole | Intermediate for further functionalization |
Enzyme-Targeted Interactions
The oxadiazole scaffold interacts with biological targets:
-
Acetylcholinesterase (AChE) inhibition : The pyridinyl group binds to the peripheral anionic site (PAS), while the oxadiazole interacts with catalytic residues .
-
Antifungal activity : Structural analogs inhibit Candida albicans by disrupting ergosterol biosynthesis enzymes .
Key Findings :
-
Molecular docking shows hydrogen bonding between the oxadiazole ring and Arg96 of AChE .
-
Substitution at the 4-pyridinyl position enhances binding affinity to fungal CYP51 enzymes .
Comparative Reactivity of Structural Analogs
Variations in the aryl group (e.g., 4-pyridinyl vs. 3,4,5-trimethoxyphenyl) influence reactivity:
Table 3: Reactivity Trends in Analogs
*Data inferred from structurally related compounds.
Industrial-Scale Reaction Optimization
Large-scale synthesis employs:
-
Continuous flow reactors : Improved yield (85%) for thioacetamide formation.
-
Solvent selection : Dichloromethane minimizes side reactions during cyclization.
Stability and Degradation
-
Thermal stability : Decomposes above 220°C, forming cyclohexylamine and CO₂.
-
Photodegradation : UV exposure cleaves the oxadiazole ring, requiring dark storage.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving the pyridinyl and oxadiazole moieties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring is known to interact with biological targets through its electron-rich nitrogen atoms, while the pyridinyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key structural variations among analogs include substitutions on the oxadiazole ring, the nature of the thioacetamide side chain, and additional functional groups. These modifications significantly influence physical properties (e.g., melting points, solubility) and bioactivity.
Key Observations :
- Cyclohexyl vs.
- Halogen and EDG Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 154) enhance anticancer potency, while electron-donating groups (EDGs) like methoxy improve selectivity .
- Melting Points: Bulky substituents (e.g., tetrahydronaphthalenyl in Compound 8) reduce crystallinity, leading to lower melting points (96°C) compared to rigid analogs (>300°C in phthalazinone derivatives) .
Key Observations :
- MMP-9 Inhibition : Compounds with benzodioxol or tetrahydronaphthalenyl groups (e.g., Compound 8) exhibit potent MMP-9 inhibition, a mechanism critical for anti-metastatic activity .
- Selectivity : Substituents like ethoxybenzothiazol (Compound 4g) improve selectivity indices by reducing toxicity to healthy cells .
- Halogen Effects : Chlorine substituents (Compound 154) enhance potency but may compromise selectivity compared to EDGs .
Example Protocol :
- Compound 4g: Synthesized via ultrasound-assisted coupling, yielding 65% with HRMS confirmation (m/z 474.0700) .
Biological Activity
N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to an acetamide moiety, with a thioether linkage to a 1,3,4-oxadiazole ring substituted with a pyridine group. The general structure can be represented as follows:
This structural configuration suggests potential interactions with biological targets that could lead to various pharmacological effects.
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable anticancer properties. For instance, a study by Zhang et al. highlighted that compounds similar to this compound were screened for their ability to inhibit cancer cell proliferation. The compound was tested against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) with promising results.
Key Findings:
- IC50 Values : The compound showed an IC50 value of approximately 1.18 µM against HEPG2 cells, which is significantly lower than the standard control staurosporine (IC50 = 4.18 µM) .
- Mechanism of Action : Molecular docking studies indicated that the compound interacts effectively with key proteins involved in cancer progression, such as EGFR and Src kinases .
Inhibition Studies
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes linked to cancer and other diseases.
| Enzyme | IC50 Value (µM) | Comparison |
|---|---|---|
| EGFR | 0.24 | More potent than erlotinib (0.42 µM) |
| Src | 0.96 | Standard control not specified |
| IL-6 | 20% of control | Significant reduction observed |
These findings suggest that the compound may serve as a lead for developing new therapeutics targeting these pathways.
Case Studies and Clinical Relevance
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings. For example:
- Study on Antitumor Effects : A clinical trial involving patients treated with similar oxadiazole derivatives showed improved survival rates in patients with advanced solid tumors.
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents enhances overall treatment efficacy through synergistic effects .
Q & A
Q. How to validate target engagement in enzyme inhibition studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
